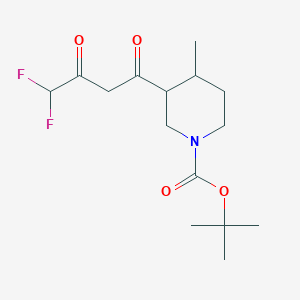
tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Addition of the difluoro-3-oxobutanoyl group: This can be done using difluoroacetic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the difluoro-3-oxobutanoyl group.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the compound.
Substitution: Various substitution reactions can be performed on the piperidine ring or the tert-butyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound might be investigated for its potential biological activity. Piperidine derivatives are known to exhibit a range of biological effects, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate or as a building block for the synthesis of pharmaceuticals. Its unique structure might offer advantages in terms of bioavailability or specificity.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as catalysts in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The difluoro-3-oxobutanoyl group could play a role in binding to target molecules, while the piperidine ring might influence the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-methylpiperidine-1-carboxylate
- tert-Butyl 3-oxobutanoyl-4-methylpiperidine-1-carboxylate
- tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)piperidine-1-carboxylate
Uniqueness
The presence of the difluoro-3-oxobutanoyl group distinguishes tert-Butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate from other similar compounds. This group can impart unique chemical properties, such as increased reactivity or specific binding interactions, making it valuable for certain applications.
Propiedades
Fórmula molecular |
C15H23F2NO4 |
|---|---|
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
tert-butyl 3-(4,4-difluoro-3-oxobutanoyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H23F2NO4/c1-9-5-6-18(14(21)22-15(2,3)4)8-10(9)11(19)7-12(20)13(16)17/h9-10,13H,5-8H2,1-4H3 |
Clave InChI |
PWFCZKGMZWEYFK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1C(=O)CC(=O)C(F)F)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


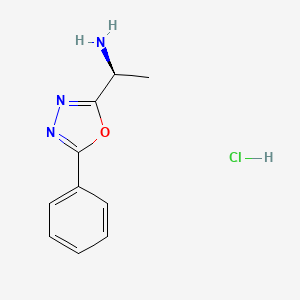
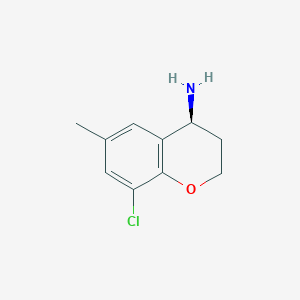
![Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13057084.png)


![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13057101.png)
![3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13057109.png)
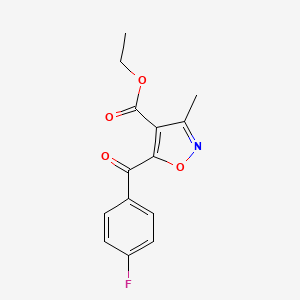

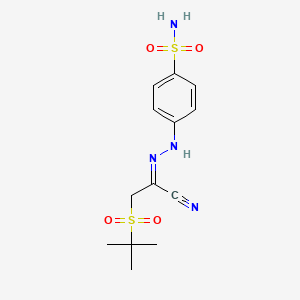
![2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride](/img/structure/B13057124.png)
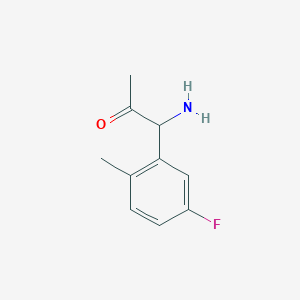
![2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13057145.png)
![4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057161.png)
